![molecular formula C17H26N2O2 B3027356 (S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-70-5](/img/structure/B3027356.png)
(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . Pyrrolidines are key structures in many pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines can be synthesized through various methods. For instance, one method involves the N-heterocyclization of primary amines with diols . Another method involves an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .
Scientific Research Applications
Catalysis and Organic Synthesis
Research on tert-butyl groups and pyrrolidinyl moieties often focuses on their roles in catalysis and organic synthesis. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the importance of tert-butyl groups in asymmetric synthesis and chiral auxiliary applications (Philip et al., 2020). Such compounds are integral to producing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are common in natural products and therapeutically relevant compounds.
Environmental Remediation
Studies on tert-butyl compounds like methyl tert-butyl ether (MTBE) and its environmental impact shed light on the potential for environmental remediation applications. The research on the adsorption of MTBE, a compound with a tert-butyl group, from the environment highlights the importance of understanding the adsorption properties of similar compounds for water purification and pollution control (Vakili et al., 2017).
Material Science
The study of synthetic phenolic antioxidants, which often contain tert-butyl groups, in various industrial and commercial products emphasizes the role of these compounds in enhancing product shelf life and preventing oxidative damage. This research is crucial for developing new materials with improved stability and longevity (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)18-16(20)21-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAXKIZYRUIFE-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@@H](C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120622 | |
Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-70-5 | |
Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.